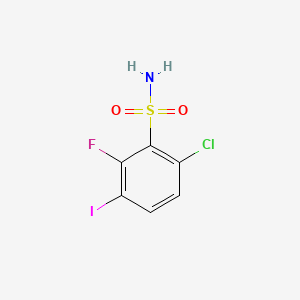

6-Chloro-2-fluoro-3-iodobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C6H4ClFINO2S |

|---|---|

Molecular Weight |

335.52 g/mol |

IUPAC Name |

6-chloro-2-fluoro-3-iodobenzenesulfonamide |

InChI |

InChI=1S/C6H4ClFINO2S/c7-3-1-2-4(9)5(8)6(3)13(10,11)12/h1-2H,(H2,10,11,12) |

InChI Key |

FSPVOXNRTILGAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)S(=O)(=O)N)F)I |

Origin of Product |

United States |

Preparation Methods

6-Chloro-2-fluoro-3-iodobenzene-1-sulfonamide contains three halogen substituents (chlorine, fluorine, iodine) on a benzene ring and a sulfonamide group attached at the 1-position. The synthesis requires precise regioselective halogenation and sulfonamide introduction while preserving sensitive functional groups.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically involves:

- Introduction of halogens (chlorine, fluorine, iodine) on the benzene ring in a controlled manner.

- Sulfonation of the aromatic amine or phenol precursor.

- Conversion to sulfonamide via reaction with appropriate amine or sulfonyl chloride intermediates.

Preparation of the Halogenated Aromatic Core

Chlorination and Fluorination

Preparation of 2-fluoro-6-chlorophenol is a key intermediate step, which can be achieved by sulfonation of o-fluorophenol followed by chlorination and hydrolysis. This method offers high regioselectivity and yield, overcoming issues related to isomer formation in direct chlorination methods.

The sulfonation is carried out at 95–100 °C using sulfuric acid or chlorosulfonic acid as sulfonating agents, followed by chlorination at low temperatures (-25 to -20 °C) using reagents such as trichloroisocyanuric acid or N-chlorosuccinimide.

Iodination

Iodination of activated aromatic rings can be conducted via electrophilic aromatic substitution using N-iodosuccinimide (NIS) in the presence of Lewis acid catalysts such as iron(III) triflimide or silver(I) triflimide. The use of iron(III) triflimide generated in situ from FeCl3 and ionic liquids has been shown to accelerate iodination with good yields (up to 86%).

The iodination step is typically performed at mild temperatures (around 40 °C) for several hours (4 h) to ensure completion without over-iodination or side reactions.

Sulfonamide Formation

Sulfonamide derivatives are generally prepared by reacting aniline derivatives with sulfonating agents such as methanesulfonyl chloride at elevated temperatures (110–160 °C). The reaction is often catalyzed by amides or high boiling tertiary amines and can be performed neat or in solvents like toluene or xylene.

Typical reaction conditions involve stirring the aniline with 1.3 to 4 molar equivalents of sulfonyl chloride at 120–150 °C for 3–7 hours, with careful control of temperature and pressure to manage hydrogen chloride evolution.

After sulfonation, the crude product is purified by aqueous workup, solvent extraction, and crystallization to isolate the sulfonamide.

Alternative sulfonamide synthesis involves peptide coupling reagents such as oxalyl chloride or carbodiimide reagents followed by nucleophilic displacement with sulfonamide in the presence of nucleophilic catalysts like 4-dimethylaminopyridine.

Example Synthetic Sequence for this compound

Data Tables Summarizing Key Reaction Parameters

| Parameter | Sulfonation Reaction | Iodination Reaction |

|---|---|---|

| Temperature | 120–150 °C | 40 °C |

| Time | 3–7 hours | 4 hours |

| Solvent | Toluene, xylene, or neat | Toluene |

| Reagents | Methanesulfonyl chloride (1.3–4 equiv) | N-iodosuccinimide, FeCl3 + ionic liquid catalyst |

| Catalyst | Amide or high boiling tertiary amine | Iron(III) triflimide generated in situ |

| Pressure | Atmospheric or slight positive pressure (14–17 psig) | Atmospheric |

| Yield | Typically high (not less than 80%) | Up to 86% |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

6-Chloro-2-fluoro-3-iodobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Potential use in the development of bioactive molecules for pharmaceutical research.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-iodobenzene-1-sulfonamide involves its interaction with molecular targets in biological systems. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The halogen atoms may also play a role in modulating the compound’s reactivity and binding affinity to targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Chloro-2-fluoro-3-iodobenzene-1-sulfonamide with analogous halogenated aromatic compounds, focusing on substituent arrangement, functional groups, and inferred properties.

Substituent Position and Electronic Effects

6-Chloro-3-fluoro-2-iodobenzaldehyde (C₇H₃ClFIO; MW 260.46 g/mol):

This benzaldehyde derivative shares halogen substituents (Cl, F, I) but differs in their positions (6-Cl, 3-F, 2-I) and functional group (aldehyde vs. sulfonamide). The aldehyde group is highly reactive in nucleophilic additions, whereas the sulfonamide in the target compound may favor substitution reactions. The iodine at position 2 (vs. 3 in the target) could alter steric hindrance and electronic effects on the aromatic ring .3-Chloro-2-fluoro-6-iodobenzoic acid (C₇H₃ClFIO₂; MW 284.45 g/mol):

Substitutions at positions 3-Cl, 2-F, and 6-I distinguish this benzoic acid derivative. The carboxylic acid group (-COOH) introduces strong acidity (pKa ~2–3), contrasting with the weakly acidic sulfonamide (-SO₂NH₂; pKa ~10–11). This disparity in acidity impacts solubility and salt formation, critical for pharmaceutical formulations .

Functional Group Variations

- The methyl group and thiadiazine ring may improve metabolic stability compared to the simpler benzene scaffold of the target compound. Such structural differences could influence pharmacokinetic properties like half-life .

2-Chloro-6-naphthalenesulfonyl chloride (C₁₀H₆Cl₂O₂S; MW 269.13 g/mol):

The naphthalene core increases molecular rigidity and lipophilicity compared to the target’s benzene ring. Sulfonyl chlorides (-SO₂Cl) are highly reactive intermediates, often used to synthesize sulfonamides. The target compound’s sulfonamide group, derived from such precursors, offers greater stability and hydrogen-bonding capacity .

Comparative Data Table

Research Implications

The unique combination of halogens and sulfonamide in this compound distinguishes it from analogues:

- Iodine’s Role : The iodine atom at position 3 may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a feature less accessible in fluorine- or chlorine-only analogues.

- Solubility Challenges : The high halogen content may reduce aqueous solubility compared to carboxylic acid derivatives, necessitating formulation strategies like salt formation or co-solvents .

Biological Activity

6-Chloro-2-fluoro-3-iodobenzene-1-sulfonamide is a sulfonamide compound that has garnered research interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a sulfonamide functional group, which is known for its diverse biological activities.

Sulfonamides are primarily known for their ability to inhibit carbonic anhydrases (CAs), which are metalloenzymes that catalyze the reversible hydration of carbon dioxide. The inhibition of specific isoforms of CA can lead to various therapeutic effects, including anti-tumor activity.

Inhibition of Carbonic Anhydrases

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against human carbonic anhydrase isoforms. For instance, studies have shown that certain sulfonamides can achieve low nanomolar Ki values against hCA II and hCA IX, suggesting strong inhibitory potential . The Ki values for these compounds typically range from 7.7 nM to over 500 nM, depending on the specific isoform targeted.

Anticancer Activity

Several studies have explored the anticancer properties of sulfonamides. A notable study demonstrated that derivatives with halogen substitutions (like chlorine and iodine) can significantly inhibit tumor cell proliferation in vitro. For example, compounds with a 7-chloro substitution showed enhanced potency against various cancer cell lines, including MDA-MB-231 and HeLa cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| This compound | MDA-MB-231 | 0.1 | Significant inhibition observed |

| Derivative with 7-chloro | HeLa | 0.05 | Enhanced potency compared to controls |

| Other halogenated derivatives | A549 | 0.07 | Moderate activity |

Apoptosis Induction

In addition to inhibiting cell proliferation, certain sulfonamides have been shown to induce apoptosis in cancer cells. For instance, treatment with specific concentrations resulted in a marked increase in apoptotic cells compared to controls . This suggests that these compounds may not only halt cell growth but also trigger programmed cell death, providing a dual mechanism for combating cancer.

Case Studies

A case study involving a series of synthesized sulfonamides revealed that those containing iodine and chlorine substitutions exhibited varying degrees of cytotoxicity against different cancer cell lines. The study measured growth inhibition percentages across multiple concentrations, demonstrating that structural modifications significantly impact biological activity .

Table 2: Case Study Growth Inhibition Percentages

| Compound | Mean Growth % Inhibition | Cell Lines Tested |

|---|---|---|

| This compound | 39% | COLO 205, SK-OV-3 |

| Halogenated derivative | 29% | MOLT-4 |

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2-fluoro-3-iodobenzene-1-sulfonamide, and how can reaction efficiency be validated?

Answer: Synthesis typically involves sequential halogenation and sulfonamide formation. A plausible route:

Halogenation: Start with a benzene derivative, introducing fluorine via electrophilic substitution (e.g., Balz-Schiemann reaction) .

Iodination: Use directed ortho-metalation (DoM) with iodine in the presence of a lithium base to achieve regioselective iodination at the 3-position .

Sulfonylation: React with chlorosulfonic acid to install the sulfonyl chloride group, followed by amidation with ammonia or amines .

Validation: Monitor intermediates via HPLC and confirm final structure using / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Q. Which analytical techniques are critical for characterizing halogenated sulfonamides like this compound?

Answer:

Q. How does the electronic nature of halogens (Cl, F, I) influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Fluorine (strong -I effect): Deactivates the ring, directing electrophiles to meta/para positions.

- Iodine (weakly -I, strong +M): Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Chlorine (moderate -I): Stabilizes intermediates in sulfonamide formation .

Methodological Tip: Use DFT calculations to predict sites of nucleophilic attack and optimize conditions for regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for sulfonamide formation under varying conditions?

Answer: Contradictions often arise from:

- Solvent Polarity: Polar aprotic solvents (e.g., THF) improve sulfonyl chloride-amine reactivity but may reduce solubility of iodinated intermediates .

- Base Selection: Triethylamine vs. DBU: The latter minimizes side reactions (e.g., hydrolysis) but may increase steric hindrance .

Strategy: Conduct a Design of Experiments (DoE) to map pH, temperature, and solvent effects. Use LC-MS to track byproducts and optimize for ≥75% yield .

Q. What strategies are effective in mitigating competing side reactions during iodination of polyhalogenated benzene precursors?

Answer:

- Directed Metalation: Use tert-butyllithium to deprotonate the 2-fluoro group, directing iodine to the 3-position and avoiding para-chloro competition .

- Low-Temperature Control: Perform iodination at -78°C to suppress radical pathways that lead to diiodinated byproducts .

Validation: Compare NMR chemical shifts with reference data to confirm mono-iodination .

Q. How can computational modeling guide the design of derivatives for specific biological targets (e.g., carbonic anhydrase inhibitors)?

Answer:

- Docking Studies: Use AutoDock Vina to simulate binding of the sulfonamide group to Zn in carbonic anhydrase active sites.

- QSAR Analysis: Correlate Hammett constants (σ) of halogens with inhibitory potency (e.g., fluorine’s electron-withdrawing effect enhances Zn coordination) .

Experimental Follow-up: Synthesize derivatives with varied halogens and assay inhibition via stopped-flow CO hydration .

Q. What experimental precautions are necessary when handling iodine-containing intermediates due to potential radiolabeling or instability?

Answer:

- Light Sensitivity: Store intermediates in amber vials under inert gas to prevent I liberation.

- Purification: Use silica gel chromatography with ethyl acetate/hexane (avoid prolonged exposure to air).

- Radiolabeling Potential: If using , adhere to ALARA principles and monitor with a Geiger counter .

Q. How can researchers address discrepancies in X-ray crystallography data caused by heavy halogen atoms?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.